molecular formula C9H10O5 B1241017 fr198248

fr198248

Cat. No.: B1241017
M. Wt: 198.17 g/mol
InChI Key: GSKYCPXSDLXGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR198248 is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fungus Aspergillus flavipes. It has garnered significant attention due to its potent inhibitory effects on peptide deformylase, an enzyme crucial for bacterial growth. This compound also exhibits notable antibacterial and antiviral properties, making it a promising candidate for drug development .

Preparation Methods

FR198248 is typically isolated from the liquid fermentation cultures of Aspergillus flavipes. The isolation process involves several steps, including fermentation, extraction, and purification. The fermentation is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

FR198248 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Mechanism of Action

FR198248 exerts its effects by inhibiting peptide deformylase, an enzyme that catalyzes the removal of the formyl group from the N-terminus of newly synthesized bacterial proteins. This inhibition disrupts protein synthesis, leading to bacterial growth inhibition. The compound’s molecular targets include the active site of peptide deformylase, where it binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

FR198248 is similar to other hydroxylated 1,3-dihydroisobenzofurans, such as FR202306. Both compounds exhibit inhibitory effects on peptide deformylase and possess antibacterial properties. this compound is unique due to its higher potency and broader spectrum of activity. Other similar compounds include various peptide deformylase inhibitors, which differ in their chemical structures and specific inhibitory mechanisms .

Properties

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol

InChI

InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3

InChI Key

GSKYCPXSDLXGEW-UHFFFAOYSA-N

SMILES

CC1=C2COC(C2=C(C(=C1O)O)O)O

Canonical SMILES

CC1=C2COC(C2=C(C(=C1O)O)O)O

Synonyms

FR 198248
FR-198248
FR198248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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